Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure
(3S)-3-phenylmorpholine structure
Product Name:(3S)-3-phenylmorpholine
Numero CAS:914299-79-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
Update Time:2024-10-26

(3S)-3-phenylmorpholine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-3-Phenylmorpholine
    • (3S)-3-phenylmorpholine
    • Morpholine,3-phenyl-, (3S)-
    • BH2034
    • FC0138
    • (S)-3-Phenyl-morpholine
    • MORPHOLINE, 3-PHENYL-, (3S)-
    • PubChem11424
    • (P)-3-Phenylmorpholine
    • MHZXKVPCJBPNKI-SNVBAGLBSA-N
    • FCH884906
    • AB62678
    • AX8048970
    • 299P799
    • (3S)-3-Phenylmorpholine (ACI)
    • (3S)-3-Phenyl-morpholine
    • SCHEMBL1335278
    • DTXSID60628683
    • 914299-79-9
    • CS-0038114
    • AC-22434
    • AKOS006302391
    • DS-18277
    • MDL: MFCD11016232
    • Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
    • Chiave InChI: MHZXKVPCJBPNKI-SNVBAGLBSA-N
    • Sorrisi: C1(C=CC=CC=1)[C@@H]1NCCOC1

Proprietà calcolate

  • Massa esatta: 163.10000
  • Massa monoisotopica: 163.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.3
  • XLogP3: 1

Proprietà sperimentali

  • Densità: 1.034
  • Punto di ebollizione: 272°C at 760 mmHg
  • Punto di infiammabilità: 104.9°C
  • Indice di rifrazione: 1.518
  • PSA: 21.26000
  • LogP: 1.67630

(3S)-3-phenylmorpholine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019110436-1g
(S)-3-Phenylmorpholine
914299-79-9 95%
1g
$294.00 2023-08-31
Alichem
A019110436-5g
(S)-3-Phenylmorpholine
914299-79-9 95%
5g
$1081.50 2023-08-31
Chemenu
CM130157-1g
(S)-3-phenylmorpholine
914299-79-9 95%
1g
$281 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-1g
(S)-3-Phenylmorpholine
914299-79-9 98%
1g
¥389.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-250mg
(S)-3-Phenylmorpholine
914299-79-9 98%
250mg
¥161.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-100mg
(S)-3-Phenylmorpholine
914299-79-9 98%
100mg
¥96.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-5g
(S)-3-Phenylmorpholine
914299-79-9 98%
5g
¥1551.0 2024-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY069429-1g
(S)-3-Phenylmorpholine
914299-79-9 ≥98%
1g
¥486.00 2025-04-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AH429-50mg
(3S)-3-phenylmorpholine
914299-79-9 98%
50mg
239.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AH429-200mg
(3S)-3-phenylmorpholine
914299-79-9 98%
200mg
538.0CNY 2021-08-04

(3S)-3-phenylmorpholine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  25 °C
Riferimento
4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase
Alexander, Rikki; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
1.2 Solvents: Dichloromethane ;  20 h, rt
Riferimento
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ;  -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ;  -10 °C
Riferimento
Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy
Hu, Pengfei; et al, Angewandte Chemie, 2013, 52(20), 5319-5322

Metodo di produzione 4

Condizioni di reazione
Riferimento
New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction
Angamuthu, Venkatachalam; et al, Tetrahedron Letters, 2019, 60(9), 653-659

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phenol ,  Hydrogen bromide Solvents: Acetic acid ;  0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction
Armstrong, Alan; et al, Tetrahedron: Asymmetry, 2014, 25(1), 74-86

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  24 h, rt
Riferimento
A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone
Monir, Diana K. ; et al, Tetrahedron, 2021, 84,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  6 h, rt
2.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
2.2 Solvents: Dichloromethane ;  20 h, rt
Riferimento
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

(3S)-3-phenylmorpholine Raw materials

(3S)-3-phenylmorpholine Preparation Products

(3S)-3-phenylmorpholine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:914299-79-9)(3S)-3-phenylmorpholine
Numero d'ordine:A12362
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:59
Prezzo ($):210.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine
A12362
Purezza:99%
Quantità:5g
Prezzo ($):210.0
Email